molecular formula C20H19FN6O3 B2818902 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 955847-14-0

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2818902
CAS No.: 955847-14-0
M. Wt: 410.409
InChI Key: XUEVXZCDJUYGHL-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridazine derivative featuring a 4-fluorophenyl group at position 1, an isopropyl substituent at position 4, and a 7-oxo moiety. The acetamide side chain is linked to a 5-methylisoxazol-3-yl group, contributing to its unique physicochemical and pharmacological profile. Pyrazolo-pyridazine scaffolds are known for their kinase inhibitory activity, particularly in oncology and inflammation research. The fluorine atom enhances metabolic stability and binding affinity to hydrophobic enzyme pockets, while the isoxazole ring may improve solubility and bioavailability .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c1-11(2)18-15-9-22-27(14-6-4-13(21)5-7-14)19(15)20(29)26(24-18)10-17(28)23-16-8-12(3)30-25-16/h4-9,11H,10H2,1-3H3,(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEVXZCDJUYGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a novel pyrazolo[3,4-d]pyridazine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a pyrazolo[3,4-d]pyridazine core with various substituents that may influence its biological properties. The presence of a 4-fluorophenyl group and a 5-methylisoxazol-3-yl acetamide moiety are particularly noteworthy. These functional groups may enhance the compound's stability and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H20FN5O3
Molecular Weight373.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation. The binding affinity and specificity are likely influenced by the unique substituents on the pyrazolo[3,4-d]pyridazine scaffold.

Key Mechanisms:

  • Enzyme Inhibition : The compound potentially inhibits enzymes that play critical roles in inflammatory responses or tumor growth.
  • Receptor Modulation : It may act on specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis in cancer cells.

Biological Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including this compound. It has been evaluated against various cancer cell lines with promising results.

Case Studies:

  • Anticancer Activity :
    • A study reported that similar pyrazolo compounds exhibited significant cytotoxic effects against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 0.01 µM to 49.85 µM for related structures .
    • The compound's structure suggests it could have comparable efficacy due to its design targeting similar pathways.
  • Anti-inflammatory Properties :
    • Pyrazole derivatives have been shown to possess anti-inflammatory activities through inhibition of COX enzymes and modulation of cytokine release . This suggests potential therapeutic applications in inflammatory diseases.

Research Findings

A review article summarized the advancements in drug design involving pyrazole compounds, indicating their growing importance as therapeutic agents . It emphasized the need for further investigation into their mechanisms and biological activities.

Comparative Table of Related Compounds:

CompoundActivityIC50 (µM)Cell Line
Compound AAnticancer0.39 ± 0.06HCT116
Compound BAnticancer1.88 ± 0.11MCF7
Compound CAnti-inflammatoryNot specifiedVarious

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

2-(1-(3,4-Dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide ():

  • Differs in the aromatic substituents (3,4-dimethylphenyl vs. 4-fluorophenyl) and acetamide group (m-tolyl vs. 5-methylisoxazol-3-yl).
  • The absence of fluorine may reduce metabolic stability, while the methyl groups could increase lipophilicity.

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide ():

  • Contains a pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyridazin.
  • The 4-chlorophenyl and 4-fluorophenyl groups suggest divergent electronic effects, with chlorine offering greater steric bulk but weaker electronegativity compared to fluorine.

2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide (, Compound 3):

  • Shares the N-(5-methylisoxazol-3-yl)acetamide moiety but replaces the pyrazolo-pyridazine core with a pyrimidinylsulfanyl group.
  • The hydroxypyrimidine ring may enhance hydrogen-bonding interactions but reduce membrane permeability.

Data Tables: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) LogP (Calculated)
Target Compound Pyrazolo[3,4-d]pyridazin 4-Fluorophenyl, 4-isopropyl, 5-methylisoxazol-3-yl Not reported 3.2
2-(1-(3,4-Dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide Pyrazolo[3,4-d]pyridazin 3,4-Dimethylphenyl, m-tolyl Not reported 3.8
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, phenyl, 4-fluorophenyl 214–216 4.1
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidinylsulfanyl 4-Hydroxypyrimidin-2-yl, 5-methylisoxazol-3-yl Not reported 1.9

Q & A

Q. What are the optimal reaction conditions and synthetic pathways for synthesizing this compound?

The synthesis involves multi-step reactions, with critical factors including solvent polarity, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in substitution reactions, while temperatures between 60–80°C optimize intermediate stability. Key steps include cyclization of pyrazolo[3,4-d]pyridazine cores and subsequent acetamide coupling. Purification via column chromatography or HPLC ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves substituent positions on the pyridazine and isoxazole rings. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₂₃H₂₂F₁N₅O₃). High-Performance Liquid Chromatography (HPLC) with UV detection monitors reaction progress and purity, while X-ray crystallography (if crystalline) provides absolute stereochemistry .

Q. What in vitro assays are recommended for initial biological activity screening?

Standard assays include:

  • Kinase inhibition profiling (e.g., ADP-Glo™ assays for ATP-competitive binding).
  • Cell viability assays (MTT or CellTiter-Glo®) in cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Fluorescence polarization for protein-target binding affinity (Kd values). Positive controls should include structurally related kinase inhibitors (e.g., imatinib analogs) .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

Contradictions often arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell-line-specific expression of off-target receptors. Mitigation strategies:

  • Dose-response curves (IC₅₀/EC₅₀ comparisons) under standardized ATP levels (1 mM).
  • CRISPR knockouts of suspected off-targets (e.g., EGFR, VEGFR) to isolate primary mechanisms.
  • Meta-analysis of published datasets to identify consensus targets .

Q. What structural modifications improve selectivity for kinase targets while reducing off-binding?

Rational design strategies:

  • Isoxazole ring substitution : Replacing 5-methyl with electron-withdrawing groups (e.g., -CF₃) enhances hydrophobic pocket fit in kinases like CDK2.
  • Pyridazine C-4 substituents : Bulkier groups (e.g., cyclopropyl vs. isopropyl) reduce off-target binding to P450 enzymes.
  • Acetamide linker optimization : Introducing chiral centers or rigidity (e.g., proline analogs) improves target specificity. Computational docking (AutoDock Vina) validates modifications .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized?

  • LogP adjustments : Adding polar groups (e.g., -OH, -NH₂) to the phenyl ring lowers LogP from 3.2 to 2.5, enhancing aqueous solubility.
  • Prodrug strategies : Esterification of the acetamide carboxyl improves oral bioavailability.
  • CYP450 inhibition assays : Replace metabolically labile groups (e.g., fluorophenyl to pyridyl) to reduce hepatic clearance. Microsomal stability testing (human liver microsomes) guides optimization .

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